molecular formula C15H11NO3 B1268039 N-Benzylisatoic anhydride CAS No. 35710-05-5

N-Benzylisatoic anhydride

Cat. No.: B1268039
CAS No.: 35710-05-5
M. Wt: 253.25 g/mol
InChI Key: XZNZVRHSHRYPDL-UHFFFAOYSA-N
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Description

Contextualization within Isatoic Anhydride (B1165640) Chemistry

Isatoic anhydride, chemically known as 1H-3,1-benzoxazine-2,4-dione, is a heterocyclic compound that serves as a versatile building block in organic chemistry. mallakchemicals.com Its utility stems from its reactivity towards a wide range of nucleophiles. The anhydride functionality makes the carbonyl groups susceptible to nucleophilic attack, leading to ring-opening reactions. libretexts.org Reactions with water, alcohols, and amines typically yield anthranilic acid derivatives, esters, and amides, respectively. libretexts.orgchemguide.co.uk

N-Benzylisatoic anhydride is a specific derivative where the hydrogen on the nitrogen atom of the isatoic anhydride core is replaced by a benzyl (B1604629) group. This substitution is a key modification that influences the compound's reactivity and solubility. The presence of the benzyl group can sterically and electronically modulate the reactivity of the anhydride system. The synthesis of this compound is commonly achieved through the reaction of isatoic anhydride with benzyl bromide in the presence of a base. ajol.inforesearchgate.net One documented method involves using potassium carbonate as the base in a dimethyl sulfoxide (B87167) (DMSO) solvent at room temperature. Another approach utilizes sodium hydride (NaH) as a base in anhydrous dimethylformamide (DMF).

ReactantsBaseSolventTemperatureYieldReference
Isatoic anhydride, Benzyl bromideK₂CO₃DMSORoom Temp.Moderate researchgate.net
Isatoic anhydride, Benzyl bromideNaHDMFRoom Temp.65%

This table summarizes methods for the synthesis of this compound.

Like its parent compound, this compound is highly reactive towards nucleophiles. libretexts.org Hydrolysis, for instance, opens the anhydride ring to form 2-(N-benzyl)aminobenzoic acid. researchgate.net This reactivity is fundamental to its role as a chemical intermediate.

Significance as a Key Intermediate in Complex Molecule Synthesis

The primary significance of this compound in chemical research lies in its function as a key intermediate for constructing more complex molecular architectures, particularly heterocyclic compounds. The ring-opening reactions provide access to N-benzylated anthranilic acid derivatives, which are valuable precursors for various syntheses.

Research has demonstrated its application in the synthesis of several classes of molecules:

N-Benzyl-2-aminobenzoic Acid Derivatives: The hydrolysis of this compound provides a direct route to 2-(N-benzyl)aminobenzoic acid. researchgate.net This product itself is a bifunctional molecule that can be used in further synthetic steps. ajol.inforesearchgate.net

Quinoline (B57606) Derivatives: this compound serves as a crucial building block for synthesizing quinoline derivatives. For example, it reacts with ethoxymethylenemalonate intermediates in refluxing diphenyl ether to form the 4-oxo-1,4-dihydroquinoline backbone, a core structure in many biologically active compounds.

Enzyme Inactivators: The introduction of a benzyl group at the N-1 position of the isatoic anhydride ring has been shown to be a strategy for creating selective enzyme inactivators. For instance, 7-(aminomethyl)-1-benzylisatoic anhydride was developed as a selective inactivator of the enzyme thrombin. nih.gov

Frameworks for Natural Products: In the field of natural product synthesis, this compound has been explored as a synthon. It was used in model studies directed at constructing the complex tetracyclic framework of (+)-ifforestine, where it served to create a diazopinedione C-ring. clockss.org

The utility of this compound as an intermediate is highlighted in the following table, which lists molecules synthesized using this compound as a starting material or key intermediate.

IntermediateTarget Molecule ClassSignificanceReference
This compound2-(N-benzyl)aminobenzoic acidPrecursor for further synthesis researchgate.net
This compound4-Oxo-1,4-dihydroquinolinesCore of biologically active compounds
7-(Aminomethyl)-1-benzylisatoic anhydrideSelective Thrombin InactivatorEnzyme-selective inhibitor nih.gov
This compoundDiazopinedione C-ringModel for (+)-ifforestine synthesis clockss.org

This table illustrates the application of this compound as a key intermediate in the synthesis of complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16(15(18)19-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNZVRHSHRYPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957121
Record name 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35710-05-5
Record name 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione
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URL https://comptox.epa.gov/dashboard/DTXSID00957121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35710-05-5
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Synthetic Methodologies and Strategies for N Benzylisatoic Anhydride

Conventional Synthetic Approaches

Traditional methods for synthesizing N-benzylisatoic anhydride (B1165640) often involve direct alkylation at the nitrogen position of the isatoic anhydride ring. These approaches are foundational but can present challenges regarding yield, purity, and reaction conditions.

Direct N-alkylation or benzylation of isatoic anhydride is a frequently employed strategy for preparing N-substituted derivatives. acs.orgnih.gov This method typically involves reacting isatoic anhydride with a benzyl (B1604629) halide, such as 4-chlorobenzyl chloride or benzyl bromide. nih.govresearchgate.net The N-sodio derivative of isatoic anhydride, formed using a base, can be readily alkylated with benzyl halides. nih.gov However, this direct approach can be problematic, often requiring elevated temperatures (60–100 °C) and extended reaction times of 10 to 16 hours, while also involving the use of potentially toxic solvents. acs.org Research from 1975 reported the successful alkylation of the N-sodio derivative of isatoic anhydride with various halides, although benzylation with secondary alkyl halides resulted in lower yields over an 18-hour reaction time. nih.govresearchgate.net A 2011 study modified this method, improving yields to 70–87% but requiring a 24-hour reaction time. nih.govresearchgate.net

The choice of base is critical in the N-benzylation of isatoic anhydride, as it significantly influences product yield and the formation of byproducts. acs.orgnih.gov Bases such as sodium hydride (NaH) and potassium carbonate (K₂CO₃) are commonly used to facilitate the N-alkylation of heterocyclic compounds. acs.orgnih.govacs.org In 1997, it was reported that N-alkylation of isatoic anhydride could be readily achieved using these bases followed by the addition of an alkylating agent. acs.orgnih.gov

However, the isatoic anhydride ring is sensitive and can open in the presence of strong bases or under high-temperature conditions. acs.org For instance, using sodium hydride at 80 °C leads to the formation of multiple products, creating a complex mixture that is difficult to separate. nih.govresearchgate.net Even at a lower temperature of 30 °C, the reaction with NaH can yield the desired product at only 48%, with significant byproduct formation. researchgate.net Other bases like sodium hydroxide (B78521) (NaOH), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) have also been found to be largely ineffective, resulting in low conversions (15–47%) and the generation of major byproducts over 12 to 24 hours at 30 °C. acs.org A more recent methodology utilized diisopropylamine (B44863) (DIPA) and tetrabutylammonium (B224687) bromide (TBAB), which produced excellent yields of over 88% in a short reaction time of 2 hours at 30 °C without byproduct formation. nih.govacs.org

Table 1: Effect of Different Bases on the N-Benzylation of Isatoic Anhydride This table summarizes the outcomes of using various bases in the synthesis of N-benzylisatoic anhydride, highlighting the challenges and successes of different catalytic approaches.

BaseTemperature (°C)Reaction Time (hours)Yield (%)RemarksSource
Sodium Hydride (NaH)80-LowFormation of multiple, complex byproducts. nih.govresearchgate.net
Sodium Hydride (NaH)30-~48Significant byproduct formation. researchgate.net
K₂CO₃, NaOH, Cs₂CO₃3012-2415-47Ineffective; major byproducts formed. acs.org
Diisopropylamine (DIPA) / TBAB302>88Excellent yield with no byproducts. nih.govacs.org

The choice of solvent is another crucial parameter in the N-benzylation of isatoic anhydride. Various organic solvents have been employed, including dimethylacetamide (DMA), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), benzene, chloroform, ethanol, ethyl acetate, acetonitrile, and tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net In one study, the reaction of isatoic anhydride with benzyl bromide in the presence of potassium carbonate was conducted in DMSO at room temperature to yield N-benzyl isatoic anhydride. researchgate.net Another investigation into the reaction between isatoic anhydride and 4-chlorobenzyl chloride utilized DMA as the solvent. researchgate.net The selection of an appropriate solvent system is essential for optimizing reaction conditions and minimizing unwanted side reactions.

Role of Base Catalysis in N-Benzylation

Advanced and Modern Synthetic Protocols

Modern synthetic strategies have focused on improving efficiency, reducing reaction steps, and expanding the scope of accessible molecules. These include the development of novel catalytic systems and one-pot procedures.

While direct N-arylation of isatoic anhydride using traditional methods like copper-mediated reactions with aryl bromides has been reported as unsuccessful, modern advancements have overcome this challenge. tezu.ernet.inacs.org A significant breakthrough has been the development of copper-catalyzed N-arylation reactions. tezu.ernet.inwiley.com These methods provide access to a diverse range of N-arylated isatoic anhydrides, which are precursors to valuable compounds like fenamic acid derivatives. tezu.ernet.inresearchgate.net

One successful protocol employs inexpensive copper(I) iodide (CuI) as a catalyst for the N-arylation of various isatoic anhydrides with diaryliodonium salts under mild conditions, achieving high yields of up to 97%. wiley.com Another general method utilizes unsymmetrical aryl(TMP)iodonium salts as the arylating agent at room temperature. acs.orgresearchgate.netnih.gov This copper-catalyzed strategy is operationally simple and highly versatile, accommodating a wide scope of both substituted isatoic anhydrides and aryl groups, including those with electron-donating and electron-withdrawing functionalities. tezu.ernet.inacs.orgresearchgate.net The yields for this process are reported to be in the moderate to excellent range (53–92%). acs.orgresearchgate.netnih.gov

Table 2: Overview of Copper-Catalyzed N-Arylation of Isatoic Anhydride This table presents key features of modern copper-catalyzed methods for synthesizing N-arylated isatoic anhydride analogs.

Arylating AgentCatalystConditionsYield (%)Key AdvantagesSource
Diaryliodonium SaltsCopper(I) Iodide (CuI)MildUp to 97High yields, inexpensive catalyst. wiley.com
Aryl(TMP)iodonium SaltsCopper catalystRoom Temperature53-92Mild, operationally simple, broad substrate scope. acs.orgresearchgate.netnih.gov

One-pot syntheses represent a significant advancement in efficiency by combining multiple reaction steps into a single procedure, thereby saving time and resources. For the synthesis of N-benzyl-2-aminobenzoic acid, a one-pot reaction has been described where isatoic anhydride and benzyl bromide react in the presence of potassium carbonate and DMSO at room temperature. researchgate.net This initially yields N-benzyl isatoic anhydride, which then undergoes hydrolysis in the same pot to produce the final 2-(N-benzyl) amino benzoic acid via the opening of the anhydride ring. researchgate.net

Furthermore, the utility of copper-catalyzed N-arylation has been extended to one-pot systems for creating more complex molecules. nih.gov For example, a pot-economic synthesis has been developed for N,N'-diarylindazol-3-ones using readily available isatoic anhydrides, aryl amines, and aryl boronic acids. researchgate.net This demonstrates how the initial N-arylation of isatoic anhydride can be integrated into a more complex, modular synthesis sequence. researchgate.net

Flow Chemistry Approaches to Synthesis

While dedicated research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles of flow chemistry have been successfully applied to the synthesis of related anhydrides and other heterocyclic compounds, suggesting a strong potential for its application in this context. google.comorganic-chemistry.org Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages such as enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, which are all highly relevant to the synthesis of this compound. organic-chemistry.org

A patented process for the continuous preparation of isatoic anhydrides, for instance, highlights the industrial viability of flow processes for this class of compounds. google.com The process involves a two-stage reaction at high flow rates, which allows for excellent product purity. google.com Although this process does not specifically describe N-benzylation, it establishes a precedent for the use of continuous-flow systems in the production of the core isatoic anhydride structure.

Furthermore, the synthesis of quinazolinones, which can be derived from isatoic anhydrides, has been shown to benefit from continuous flow techniques, leading to faster reaction times and higher yields. organic-chemistry.org This demonstrates the adaptability of flow chemistry to reactions involving the isatoic anhydride scaffold. The development of a flow chemistry process for this compound would likely involve the reaction of a suitable N-benzyl substituted precursor, potentially formed in-situ, within a heated and pressurized reactor system. This approach could offer significant improvements in terms of yield, purity, and process safety compared to traditional batch methods.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, driven by the need for more sustainable and environmentally friendly chemical processes. nih.govnih.gov Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. nih.gov

Development of Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of N-substituted isatoic anhydrides often involve the use of hazardous reagents and solvents, leading to significant environmental concerns. nih.gov For instance, the use of phosgene (B1210022) or its analogs for the cyclization of anthranilic acid is highly undesirable due to their extreme toxicity. nih.govgoogle.com

A notable advancement in the green synthesis of N-benzylated isatoic anhydrides involves a two-step process starting from isatin. nih.gov This methodology utilizes diisopropylamine and tetrabutylammonium bromide, which are less hazardous than many traditional reagents. nih.gov This approach is highlighted as a "novel breakthrough methodology" that aligns with green chemistry principles by avoiding toxic chemicals and improving reaction efficiency. nih.gov

Another green approach reported in the synthesis of related nitrogen-containing heterocycles from isatoic anhydride involves a three-component reaction in the presence of a catalyst, with a simple workup procedure that minimizes waste. nih.gov The use of water as a solvent, whenever feasible, is a key aspect of developing environmentally benign routes. Research into solvent-free reaction conditions and the use of recyclable catalysts are also active areas of investigation aimed at making the synthesis of this compound and its derivatives more sustainable. nih.gov

The following table summarizes a comparison between a conventional and a greener approach to the synthesis of an N-substituted isatoic anhydride derivative, highlighting the improvements in terms of reaction conditions and reagents.

FeatureConventional MethodGreener Methodology
Starting Material Isatoic AnhydrideIsatin
Reagents Strong bases (e.g., Sodium Hydride), Benzyl HalideDiisopropylamine, Tetrabutylammonium Bromide, Oxidizing Agent (e.g., m-CPBA)
Solvent Often anhydrous organic solventsNot explicitly stated but aims for greener alternatives
Byproducts Multiple byproducts, difficult to purifyMinimal byproducts, pure product obtained directly
Yield Low to moderateHigh (>88%)

This table provides a comparative overview based on findings for related N-substituted isatoic anhydrides. nih.gov

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.net A higher atom economy signifies a more sustainable process with less waste generation. researchgate.net

The direct N-benzylation of isatoic anhydride with benzyl halide, while seemingly straightforward, can have a lower atom economy due to the formation of a halide salt as a byproduct. The reaction can be represented as:

C₈H₅NO₃ + C₇H₇Cl → C₁₅H₁₁NO₃ + HCl

The pursuit of higher atom economy in the synthesis of this compound would involve exploring catalytic routes that minimize the use of stoichiometric reagents and designing reaction pathways where the majority of the atoms from the starting materials are incorporated into the final product.

Chemical Transformations and Reaction Mechanisms of N Benzylisatoic Anhydride

Nucleophilic Acyl Substitution Reactions

Ring-Opening Reactions with Nucleophiles

The reaction of N-benzylisatoic anhydride (B1165640) with various nucleophiles leads to the opening of the heterocyclic ring and the formation of a range of functionalized anthranilic acid derivatives. These reactions are synthetically valuable for creating more complex molecules.

In the presence of water, N-benzylisatoic anhydride undergoes hydrolysis to yield N-benzyl-2-aminobenzoic acid. researchgate.net This reaction proceeds through the typical nucleophilic acyl substitution mechanism where a water molecule acts as the nucleophile. libretexts.orglibretexts.orglibretexts.org The water molecule attacks a carbonyl carbon, leading to a tetrahedral intermediate which then collapses to open the anhydride ring, forming the corresponding carboxylic acid. libretexts.orglibretexts.org This hydrolysis can occur even with atmospheric moisture, making it important to handle this compound in anhydrous conditions to prevent the formation of the carboxylic acid impurity. libretexts.orgresearchgate.net

Table 1: Hydrolysis of this compound

ReactantNucleophileProduct
This compoundWaterN-Benzyl-2-aminobenzoic acid

The reaction of this compound with primary or secondary amines is a common method for the synthesis of N-substituted-2-aminobenzamides. vanderbilt.edulibretexts.orglumenlearning.com The amine acts as a nucleophile, attacking one of the carbonyl groups of the anhydride. libretexts.orglibretexts.org This is followed by the opening of the ring to form the corresponding amide. vanderbilt.edulumenlearning.com The reaction is a type of nucleophilic acyl substitution. uomustansiriyah.edu.iqvanderbilt.edu Generally, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid formed as a byproduct. saskoer.ca

The general mechanism involves three key steps:

Nucleophilic Attack: The amine attacks a carbonyl carbon of the anhydride. libretexts.orglibretexts.org

Deprotonation: A second amine molecule deprotonates the nitrogen of the attacking amine. libretexts.orglibretexts.org

Leaving Group Removal: The tetrahedral intermediate collapses, breaking the acyl-oxygen bond and opening the ring. libretexts.orglibretexts.org

These reactions are synthetically useful for creating precursors to biologically active compounds like quinazolinones. organic-chemistry.orgorgchemres.org

Table 2: Reaction of this compound with Amines

Amine TypeProduct
Primary Amine (R-NH₂)N-Benzyl-N'-(R)-2-aminobenzamide
Secondary Amine (R₂NH)N-Benzyl-N',N'-(R)₂-2-aminobenzamide

This compound reacts with alcohols to form the corresponding esters of N-benzyl-2-aminobenzoic acid. uomustansiriyah.edu.iqvanderbilt.edulibretexts.org This reaction typically requires heating to proceed at a reasonable rate. quimicaorganica.orgchemguide.co.uk The alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. libretexts.orglibretexts.org This is followed by ring-opening to yield the ester and a carboxylic acid. quimicaorganica.orgchemguide.co.uk The reaction is another example of nucleophilic acyl substitution. vanderbilt.edu Pyridine (B92270) is sometimes used as a catalyst and base to facilitate the reaction. libretexts.orglibretexts.orglibretexts.org

The mechanism involves:

Nucleophilic Attack: The alcohol attacks a carbonyl carbon. libretexts.orglibretexts.orglibretexts.org

Deprotonation: A base, such as pyridine or another alcohol molecule, removes the proton from the attacking alcohol. libretexts.orglibretexts.orglibretexts.org

Leaving Group Removal: The tetrahedral intermediate collapses, opening the ring. libretexts.orglibretexts.orglibretexts.org

Protonation: The resulting carboxylate is protonated in a final step. libretexts.org

Table 3: Esterification of this compound with Alcohols

Alcohol (R-OH)Product
MethanolMethyl 2-(benzylamino)benzoate
EthanolEthyl 2-(benzylamino)benzoate
IsopropanolIsopropyl 2-(benzylamino)benzoate

Similar to alcohols, thiols and phenols can also act as nucleophiles and react with this compound to form thioesters and phenyl esters, respectively. nih.govresearchgate.netmdpi.com These reactions often require a catalyst or base and may need heating to proceed efficiently. nih.govresearchgate.net The general mechanism is analogous to that with alcohols, involving nucleophilic attack at a carbonyl carbon followed by ring-opening. researchgate.net The reactivity of phenols can be influenced by substituents on the aromatic ring. researchgate.netd-nb.info

Table 4: Reaction of this compound with Thiols and Phenols

NucleophileProduct Type
Thiol (R-SH)Thioester
Phenol (Ar-OH)Phenyl Ester
Reactions with Alcohols: Ester Formation

Mechanistic Pathways of Decarboxylation in Ring-Opening

In some reactions of isatoic anhydrides, particularly when heated or under specific catalytic conditions, the ring-opening is followed by decarboxylation—the loss of carbon dioxide. orgchemres.orgresearchgate.netyoutube.com For this compound, this can occur after the initial nucleophilic attack and ring-opening. The intermediate N-benzyl-2-aminobenzoic acid derivative can be unstable under certain conditions and lose CO₂. orgchemres.org

One proposed mechanism involves the formation of a zwitterionic intermediate after ring-opening, which can then facilitate the elimination of carbon dioxide. researchgate.net Another pathway, particularly relevant in the synthesis of quinazolinones from isatoic anhydrides, amines, and an aldehyde, suggests that after the initial reaction of the anhydride with the amine, the resulting intermediate reacts with the aldehyde, and decarboxylation occurs during the subsequent cyclization step. orgchemres.org The propensity for decarboxylation can be influenced by the reaction conditions and the nature of the substituents on the aromatic ring. researchgate.netorganic-chemistry.org

Cycloaddition Reactions and Annulation Pathways of this compound

This compound serves as a versatile precursor in various cycloaddition and annulation reactions, leading to the formation of complex heterocyclic structures. These transformations are pivotal in synthetic organic chemistry for accessing novel molecular scaffolds.

1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides

A significant reaction pathway for this compound involves its participation as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azomethine ylides. Azomethine ylides are nitrogen-based 1,3-dipoles, typically generated in situ, and are highly reactive intermediates used to construct five-membered nitrogen-containing heterocycles. nih.gov The reaction of an azomethine ylide with an anhydride, such as this compound, proceeds as a 1,3-dipolar cycloaddition, a powerful tool for creating stereochemically rich molecules. orgchemres.orgresearchgate.net

The process is initiated by the generation of a non-stabilized azomethine ylide. A common method involves the desilylation of N-(trimethylsilylmethyl)amine derivatives. For instance, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine can be treated with a fluoride (B91410) source, like lithium fluoride, to generate the azomethine ylide in situ. organic-chemistry.org This highly reactive ylide then readily engages with a suitable dipolarophile.

In this context, this compound acts as a carbonyl dipolarophile. The azomethine ylide adds across one of the carbonyl groups of the anhydride ring. orgchemres.orgorganic-chemistry.org This cycloaddition leads to the formation of a transient, spiro-fused oxazolidinone intermediate. This initial cycloadduct is often unstable under the reaction conditions and proceeds through further transformations. organic-chemistry.org

Table 1: Key Features of 1,3-Dipolar Cycloaddition with this compound

FeatureDescriptionReference
Dipole Azomethine Ylide (non-stabilized) nih.gov
Dipolarophile This compound (carbonyl group) organic-chemistry.org
Initial Product Spiro-oxazolidinone cycloadduct organic-chemistry.org
Generation of Ylide In situ from silyl-amine precursors organic-chemistry.org
Reaction Type [3+2] Cycloaddition orgchemres.org

Formation of Benzodiazepinone Derivatives

The initial spiro-oxazolidinone cycloadduct formed from the 1,3-dipolar cycloaddition is typically not isolated. It undergoes a spontaneous reaction cascade involving ring-opening, decarboxylation, and subsequent ring-closure. organic-chemistry.org This sequence constitutes an annulation pathway, building a new ring onto the existing scaffold.

The reaction cascade is detailed as follows:

Oxazolidinone Ring Opening: The unstable five-membered oxazolidinone ring opens.

Decarboxylation: The resulting intermediate loses a molecule of carbon dioxide.

Ring Closure: A 7-endo-trig cyclization occurs, where the nitrogen atom attacks an iminium ion intermediate, leading to the formation of a seven-membered ring. organic-chemistry.org

Table 2: Reaction Cascade for Benzodiazepinone Formation

StepIntermediate/ProcessTransformationReference
1Spiro-oxazolidinone CycloadductUnstable intermediate from cycloaddition organic-chemistry.org
2Ring-OpeningCleavage of the oxazolidinone ring organic-chemistry.org
3DecarboxylationLoss of CO₂ organic-chemistry.org
47-endo-trig CyclizationFormation of the seven-membered ring organic-chemistry.org
Final Product 1,4-Benzodiazepin-5-one Stable heterocyclic compound organic-chemistry.org

Derivatization Strategies for this compound and its Derivatives

The molecular framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of related compounds. Derivatization can be targeted at the N-benzyl moiety or the anhydride ring system itself.

Modification at the N-Benzyl Moiety

The N-benzyl group provides several opportunities for chemical modification. These reactions typically target the benzylic protons or the aromatic ring of the benzyl (B1604629) substituent.

Benzylic Halogenation: The benzylic position is particularly reactive towards radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, a bromine atom can be selectively introduced at the benzylic carbon. libretexts.orgmasterorganicchemistry.comlibretexts.org This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the benzylic carbon. libretexts.orgchemistrysteps.com Depending on the reaction conditions and the presence of other substituents, this can lead to the formation of a ketone or cleavage of the benzyl group.

Aromatic Ring Substitution: The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution. Standard reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation can introduce substituents onto this ring, thereby modifying the electronic and steric properties of the entire molecule. For instance, the synthesis of 7-(aminomethyl)-1-benzylisatoic anhydride has been reported as a selective enzyme inactivator, demonstrating a strategy where the core structure is modified. nih.gov

Modification of the Anhydride Ring System

The isatoic anhydride ring is highly susceptible to nucleophilic attack due to the two electrophilic carbonyl carbons. This reactivity is the basis for numerous derivatization strategies.

Hydrolysis: The anhydride ring can be readily opened by reaction with water (hydrolysis) to yield the corresponding 2-(N-benzyl)aminobenzoic acid. researchgate.net This reaction is a fundamental transformation of the anhydride system.

Alcoholysis and Aminolysis: this compound reacts with alcohols and amines in nucleophilic acyl substitution reactions to form esters and amides, respectively. libretexts.orgreactory.app These reactions involve the nucleophilic attack at one of the carbonyl groups, leading to the opening of the anhydride ring and the formation of a new ester or amide bond, with the other carbonyl group being converted to a carboxylic acid.

Formation of Quinazolinones: A particularly important transformation is the reaction of this compound with amines or their precursors. This can lead to the formation of quinazolinone derivatives, which are a significant class of fused heterocyclic compounds with diverse biological activities. orgchemres.orgorganic-chemistry.org For example, a one-pot, three-component reaction between a benzyl halide, isatoic anhydride, and a primary amine can produce 4(3H)-quinazolinones in excellent yields. organic-chemistry.org In this process, the isatoic anhydride ring is opened by the amine, followed by condensation and cyclization.

Applications in Advanced Organic Synthesis Utilizing N Benzylisatoic Anhydride

Precursor Role in Pharmaceutical Intermediate Synthesis

The strategic use of N-benzylisatoic anhydride (B1165640) as a starting material has been instrumental in the development of synthetic routes to several classes of pharmaceutical intermediates. Its ability to undergo ring-opening reactions with various nucleophiles provides a straightforward entry into substituted anthranilic acid derivatives, which are themselves precursors to a multitude of bioactive scaffolds.

While N-benzylisatoic anhydride itself is not directly a precursor to the core fenamic acid structure, its analogues and the general class of isatoic anhydrides are fundamental in synthesizing derivatives of anthranilic acid, the backbone of fenamic acids like mefenamic acid. nih.govjmchemsci.com The synthesis of mefenamic acid derivatives often involves modifications to the anthranilic acid core, which can be accessed through the ring-opening of corresponding isatoic anhydrides. nih.govjmchemsci.com For instance, the reaction of an isatoic anhydride with an appropriate aniline (B41778) derivative is a key step in forming the N-phenylanthranilic acid scaffold. Although direct synthesis of fenamic acids from this compound is not the primary route, the chemistry of isatoic anhydrides is central to accessing the necessary anthranilic acid precursors. nih.govjmchemsci.com

The general synthetic utility is demonstrated by the hydrolysis of this compound, which yields N-benzyl-2-aminobenzoic acid. researchgate.netajol.info This product itself can be a precursor for further derivatization.

ReactantReagentProductReference
Isatoic AnhydrideBenzyl (B1604629) BromideThis compound researchgate.net
This compoundHydrolysisN-benzyl-2-aminobenzoic acid researchgate.netajol.info

This compound is a highly effective precursor for the synthesis of quinazolinone scaffolds, which are present in a wide array of biologically active compounds. nih.gov The reaction of this compound with various amines provides a direct route to N-substituted-2-aminobenzamides, which can then be cyclized to form 4(3H)-quinazolinones. researchgate.net

A significant advantage of using this compound is the ability to introduce a benzyl group at the N-1 position of the quinazolinone ring system, a common feature in many pharmaceutical agents. The synthesis often proceeds in a one-pot manner, where this compound is reacted with an amine, and the resulting intermediate is cyclized, sometimes with the aid of a dehydrating agent or by heating. nih.gov This methodology has been utilized in solid-phase synthesis as well, highlighting its versatility. justia.com

ReactantsConditionsProduct ClassReference
This compound, AmineVaries (e.g., heating, dehydrating agent)N-substituted 2,3-dihydroquinazolin-4(1H)-ones orgchemres.org
Isatoic Anhydride, Amine, Benzyl HalideOne-pot4(3H)-quinazolinones researchgate.net

The synthesis of benzimidazole (B57391) derivatives, another critical pharmacophore, can be facilitated by precursors derived from this compound. While not a direct cyclization precursor in the most common methods, the anthranilamide derivatives obtained from this compound can be further elaborated to form benzimidazoles.

More commonly, benzimidazoles are synthesized through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. semanticscholar.orgorganic-chemistry.orgresearchgate.net However, the versatility of isatoic anhydride derivatives allows for the generation of intermediates that can be transformed into these heterocyclic systems. For instance, the ring-opening of this compound with a suitable nucleophile can lead to a substituted o-aminoaniline derivative, which can then undergo cyclization to form a benzimidazole.

Precursor 1Precursor 2ConditionsProduct ClassReference
o-phenylenediamineCarboxylic AcidsAcid catalystBenzimidazoles semanticscholar.orgresearchgate.net
o-phenylenediamineAldehydesOxidizing agentBenzimidazoles researchgate.net

Pathways to Quinazolinone Scaffolds

Contribution to Complex Heterocyclic Compound Synthesis

The utility of this compound extends beyond the synthesis of common pharmaceutical intermediates to the construction of more complex and diverse heterocyclic architectures. Its reactivity allows for its incorporation into multi-component reactions and cascade sequences, leading to the efficient assembly of intricate molecular frameworks.

This compound is a key starting material for a variety of N-substituted heterocyclic compounds. nih.gov Its reaction with different nucleophiles opens up pathways to numerous heterocyclic systems. For example, reactions with hydrazines can lead to the formation of quinazolinone derivatives with further substitution possibilities. nih.gov The inherent reactivity of the anhydride allows for sequential reactions where the initial ring-opening is followed by an intramolecular cyclization, often triggered by a second reactive site on the nucleophile. This strategy has been employed to synthesize a range of heterocyclic structures, including benzodiazepinediones and benzoazetinones. nih.gov

The synthesis of fused-ring systems, which often exhibit interesting biological properties, can be effectively achieved using this compound. The 2-aminobenzoyl moiety embedded within its structure serves as a versatile building block for constructing fused heterocyclic systems. For instance, reaction with a cyclic amine can lead to the formation of a tetracyclic fused quinazolinone system.

Furthermore, multi-component reactions involving this compound, an amine, and a third component with multiple reactive sites can lead to the one-pot synthesis of complex fused heterocycles. These strategies are highly valued in medicinal chemistry for their efficiency and ability to generate molecular diversity.

Formation of Diverse N-Heterocyclic Architectures

Applications in Material Science and Dye Chemistry

While this compound is a recognized intermediate in organic synthesis, particularly for heterocyclic compounds, its direct application as a primary building block in material science and dye chemistry is not extensively documented in publicly available research. The compound serves as a precursor, and its utility is primarily seen in the properties of the materials derived from it, rather than its use as a standalone functional material.

Applications in Material Science

In the realm of material science, this compound is noted as a potential monomer for the synthesis of high-performance polymers, specifically poly(amide-imide)s (PAIs). The isatoic anhydride moiety provides a reactive site for polymerization. Upon reaction with a suitable co-monomer, such as an aromatic diamine, the anhydride ring can open to form an amide linkage, while the pre-existing benzyl group remains as a pendant substituent on the polymer backbone.

The theoretical inclusion of the N-benzyl group is intended to influence the final properties of the polymer. Pendant groups on polymer chains are known to affect characteristics such as:

Solubility: The bulky benzyl group can disrupt chain packing, potentially increasing the solubility of otherwise rigid aromatic polymer backbones in common organic solvents.

Thermal Properties: The introduction of a non-planar, bulky group may alter the glass transition temperature (Tg) of the polymer.

Mechanical Properties: The flexibility and interactions of the pendant groups can influence the mechanical strength and modulus of the resulting material.

However, specific research detailing the synthesis and characterization of polymers directly from this compound is limited. While numerous studies describe the synthesis of polyamides and poly(amide-imide)s from various isatoic anhydride derivatives, concrete data sets for polymers derived specifically from the N-benzyl version are not readily found in the literature. The data below represents a generalized pathway, as specific, detailed research findings are not available.

Table 1: Potential Polymer Synthesis via this compound

Polymer Type Co-monomer Potential Polymer Backbone Unit Anticipated Role of N-Benzyl Group
Polyamide Aromatic Diamine (e.g., 4,4'-Oxydianiline) N-Benzyl-2-aminobenzamide derivative linked by an amide bond Enhance solubility, modify thermal properties

This table is illustrative of potential synthetic routes. No specific performance data from experimental studies could be located.

Applications in Dye Chemistry

In dye chemistry, isatoic anhydride and its derivatives are valuable precursors for the synthesis of various heterocyclic scaffolds that form the core of many dyes and fluorescent molecules, most notably quinazolinones. The reaction of this compound with an appropriate amine or other nucleophile can lead to the formation of N-substituted quinazolinone derivatives.

Despite the clear synthetic pathway, the public scientific literature lacks specific examples of dyes synthesized directly from this compound where detailed photophysical data has been reported. Research in dye chemistry often focuses on other derivatives of isatoic anhydride that yield more desirable fluorescent or colorimetric properties. Therefore, a data table with specific spectral properties for dyes derived from this compound cannot be compiled.

Table 2: Compound Names Mentioned

Compound Name
This compound
4,4'-Oxydianiline

Biological and Pharmaceutical Research Contexts of N Benzylisatoic Anhydride Derivatives

Investigation of Bioactive Derivatives

The exploration of derivatives synthesized from N-benzylisatoic anhydride (B1165640) has yielded compounds with notable biological effects, particularly as enzyme inhibitors. These investigations are crucial for identifying new therapeutic leads and understanding the molecular basis of their activity.

The screening of compounds derived from N-benzylisatoic anhydride has primarily focused on their potential as enzyme inhibitors and antimicrobial agents. A significant area of research has been their activity as inactivators of serine proteases, a class of enzymes involved in numerous physiological and pathological processes. nih.govnih.gov

One key derivative, 7-(Aminomethyl)-1-benzylisatoic anhydride, was synthesized and identified as a selective inactivator of thrombin, a critical enzyme in the blood coagulation cascade. nih.govresearchgate.net This finding highlights the potential for developing highly selective enzyme inhibitors from the this compound scaffold, without the need for complex peptide recognition elements. nih.gov In these studies, various derivatives of isatoic anhydride with positively charged substituents were shown to irreversibly inactivate several trypsin-like enzymes. nih.govresearchgate.net

In the realm of antimicrobial research, the results have been more varied. One study reported the synthesis of 2-(N-benzyl) amino benzoic acid, the ring-opened hydrolysis product of this compound. researchgate.net When screened against a panel of Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, this compound showed no antibacterial activity. researchgate.net

Conversely, other research has pointed towards the potential of quinazolinones, which can be synthesized from isatoic anhydride derivatives, as possessing antimicrobial properties. researchgate.net Furthermore, an in-silico molecular docking study identified this compound itself as a potential inhibitor of Angiotensin-Converting Enzyme (ACE), with a binding affinity comparable to some known inhibitors, suggesting a possible role in cardiovascular research. nih.gov

Other derivatives synthesized from the broader class of isatoic anhydrides have shown promise against different enzymatic targets. For instance, various quinazolin-4(3H)-one and 2,3-dihydroquinazolin-4(1H)-one derivatives, synthesized from isatoic anhydride, have been identified as potent inhibitors of tyrosinase acs.org and α-glucosidase rsc.org, respectively. Additionally, a novel quinazolinone-conjugated benzimidazole (B57391), also synthesized from an isatoic anhydride starting material, was found to be an inhibitor of the SARS-CoV-2 3CL protease. mdpi.com While not all of these examples are direct N-benzyl derivatives, they illustrate the broad potential of the isatoic anhydride scaffold in generating bioactive compounds.

Screening of this compound and Related Derivatives

Compound/Derivative ClassBiological Target/ScreenKey FindingReference
7-(Aminomethyl)-1-benzylisatoic anhydrideSerine Proteases (e.g., Thrombin)Selective and irreversible inactivation of thrombin. nih.gov
2-(N-benzyl) amino benzoic acidAntibacterial Screening (6 bacterial strains)Showed no antibacterial activity. researchgate.net
This compoundAngiotensin-Converting Enzyme (ACE)Identified as a potential inhibitor via in-silico docking. nih.gov
Quinazolinone-conjugated benzimidazoles (from isatoic anhydride)SARS-CoV-2 3CL ProteaseCompound 9b showed inhibitory activity with an IC50 of 10.73 µM. mdpi.com
2,3-Dihydroquinazolin-4(1H)-ones (from isatoic anhydride)α-GlucosidaseSeveral derivatives showed potent enzyme inhibition, some stronger than the standard drug acarbose. rsc.org
Isopropylquinazolinones (from isatoic anhydride)Mushroom TyrosinaseAll synthesized compounds exhibited inhibitory effects against the tyrosinase enzyme. acs.org

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of bioactive compounds. For derivatives of this compound, SAR studies have provided critical insights, particularly in the context of serine protease inhibition. nih.gov

The research by Gelb and Abeles demonstrated that selectivity among different serine proteases can be fine-tuned by modifying the isatoic anhydride scaffold. nih.govresearchgate.net Key findings from their work include:

Role of the N-1 Substituent: The introduction of an aromatic group, specifically a benzyl (B1604629) group, at the N-1 position of isatoic anhydride was crucial for achieving selectivity. This modification led to the development of 7-(aminomethyl)-1-benzylisatoic anhydride, which preferentially inactivates thrombin over other trypsin-like enzymes. nih.govresearchgate.net

Influence of Ring Substituents: The placement of positively charged substituents on the aromatic ring of the isatoic anhydride core was found to be a key determinant for the irreversible inactivation of trypsin-like enzymes. nih.govresearchgate.net

These findings illustrate a general principle in the design of inhibitors based on this scaffold: the N-benzyl group can act as a selectivity element, directing the molecule to specific enzyme active sites, while other substituents on the heterocyclic ring system govern the reactivity and binding affinity. The mechanism of inhibition by these compounds involves the acylation of the active site serine residue of the protease, a reaction facilitated by the inherent reactivity of the anhydride. researchgate.netfrontiersin.orgcharlotte.edu The stability and specificity of the resulting acyl-enzyme complex are influenced by the specific substitutions on the inhibitor molecule.

Broader SAR studies on related quinazolinone derivatives (synthesized from isatoic anhydrides) have also revealed important trends. For example, in a series of SARS-CoV-2 3CL protease inhibitors, the presence of an electron-withdrawing nitro group on a phenyl ring attached to the quinazolinone core appeared critical for inducing activity. mdpi.com Similarly, for tyrosinase inhibitors, substitutions on the phenyl ring of the quinazolinone structure significantly impacted the inhibitory potency, with certain halogenated compounds showing enhanced activity. acs.org

Screening of Compounds Synthesized from this compound

Role in Chemical Biology and Biological Interactions Research

Beyond their direct therapeutic potential, derivatives of this compound and related compounds serve as valuable tools in chemical biology. Their ability to covalently modify biological macromolecules makes them suitable for use as chemical probes to investigate cellular processes and protein function. biorxiv.orgbiorxiv.orgpatsnap.com

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function within a complex biological system. biorxiv.org The isatoic anhydride scaffold, including N-substituted variants like this compound, is particularly useful in this context due to its reactivity towards nucleophilic amino acid residues. biorxiv.orgpatsnap.com

The selective and irreversible inactivation of enzymes is a powerful method for probing their roles in biological pathways. nih.govcharlotte.edu For instance, the selective inactivation of thrombin by 7-(aminomethyl)-1-benzylisatoic anhydride allows researchers to dissect the specific contributions of this enzyme in the intricate process of blood coagulation, separate from the roles of other related serine proteases. nih.gov By acylating the active site serine, the inhibitor effectively "knocks out" the enzyme's function, enabling the study of the downstream consequences in a controlled manner. researchgate.netgoogle.com

This principle extends to other biological systems. Isatoic anhydride derivatives have been developed as chemical probes for analyzing RNA structure through a technique known as SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension). biorxiv.org In this method, the anhydride reacts with and acylates the 2'-hydroxyl group of flexible, unpaired nucleotides in an RNA molecule. The sites of modification can then be identified, revealing detailed information about the RNA's secondary and tertiary structure. Water-soluble N-substituted isatoic anhydride derivatives have been specifically designed for this purpose, offering advantages over older reagents. biorxiv.org

Furthermore, the known reactivity of the isatoic anhydride core with nucleophilic amino acids like lysine, cysteine, serine, and tyrosine has been highlighted in studies of protein-RNA interactions. biorxiv.orgpatsnap.com While this can be a confounding factor in certain experiments, it also underscores the potential of these compounds to be used as general protein-labeling reagents. By incorporating a reporter tag (like a fluorescent dye or biotin) into an this compound derivative, researchers can create probes to covalently label proteins, track their localization within cells, or identify protein-protein interaction partners. patsnap.com

Chemical Biology Applications of Isatoic Anhydride Derivatives

Derivative/ScaffoldApplicationMechanism/PrincipleReference
7-(Aminomethyl)-1-benzylisatoic anhydrideProbing Serine Protease FunctionSelective and irreversible acylation of the active site serine, allowing for functional knockout studies of specific enzymes like thrombin. nih.gov
Water-Soluble N-Substituted Isatoic AnhydridesRNA Structure Probing (SHAPE)Acylates the 2'-hydroxyl group of flexible nucleotides, providing a map of RNA secondary structure. biorxiv.org
General Isatoic Anhydride ScaffoldProtein Labeling and Interaction StudiesCovalently modifies nucleophilic amino acid side chains (Lys, Cys, Ser, Tyr), enabling the attachment of reporter tags for tracking and interaction analysis. biorxiv.orgpatsnap.com

Future Research Directions and Challenges

Development of Novel Catalytic Systems

The advancement of reactions involving N-benzylisatoic anhydride (B1165640) is intrinsically linked to the development of more sophisticated catalytic systems. Current synthetic routes, while effective, often rely on stoichiometric reagents or harsh conditions. The future lies in catalysts that offer higher efficiency, selectivity, and milder reaction conditions.

Researchers are exploring the use of transition metal catalysts to facilitate novel transformations. For instance, ferrocene-based ligand-supported metal complexes are being investigated for their potential in tandem catalysis, which could streamline multi-step syntheses starting from N-benzylisatoic anhydride precursors in a single pot. escholarship.org The redox-switchable nature of these catalysts offers a unique mechanism for controlling reactivity and selectivity. escholarship.org Ruthenium catalysts have shown promise in the synthesis of N-carboxyanhydrides (NCAs) like this compound, utilizing carbon dioxide as a sustainable C1 source, a significant step towards greener chemical manufacturing. escholarship.org Furthermore, metallocene complexes, already proven as excellent pre-catalysts in olefin polymerization, are being tested for the ring-opening co-polymerization (ROCOP) of epoxides and cyclic anhydrides, a field where this compound could serve as a valuable monomer to create novel polyesters. rsc.org

Beyond metal-based systems, the application of organocatalysts and Lewis acids presents a powerful strategy. The "substituted benzoic anhydride method," which employs a nucleophilic catalyst under basic conditions, enables the synthesis of acid-sensitive esters and amides. tcichemicals.com Adapting such systems for reactions with this compound could unlock new synthetic pathways that are incompatible with traditional acid- or base-catalyzed methods. The development of bifunctional catalysts, which can activate both the anhydride and a nucleophile simultaneously, is another promising avenue for enhancing reaction rates and controlling stereoselectivity in ring-opening reactions. nih.gov

Catalyst TypePotential Application for this compoundResearch Goal
Ferrocene-based ComplexesTandem catalysis and one-pot transformationsReduce waste and simplify complex syntheses escholarship.org
Ruthenium CatalystsSynthesis from CO2; Ring-opening polymerizationIntegrate CO2 as a feedstock; Create novel polymers escholarship.org
Metallocene CatalystsRing-opening co-polymerization (ROCOP)Develop new bio-derived and recyclable polyesters rsc.org
OrganocatalystsAsymmetric ring-opening; Synthesis of sensitive moleculesAchieve high enantioselectivity; Improve functional group tolerance tcichemicals.comnih.gov

Exploration of Underutilized Reaction Pathways

While the ring-opening of this compound with nucleophiles is its most common reaction, its full synthetic potential remains largely untapped. Future research will focus on exploring less conventional reaction pathways to generate novel molecular scaffolds.

Multicomponent reactions (MCRs) represent a highly efficient strategy for building molecular complexity. nih.gov Isatoic anhydrides are known to be effective substrates in MCRs for synthesizing heterocycles like quinazolinones and benzodiazepines. researchgate.netmdpi.com Extending this methodology to this compound could provide rapid access to diverse libraries of complex molecules with potential pharmaceutical applications. The inherent atom economy of MCRs aligns well with the principles of sustainable chemistry. nih.gov

Cycloaddition reactions are another under-explored area. Research has shown that isatoic anhydride derivatives can participate in 1,3-dipolar cycloadditions with azomethine ylides, leading to the formation of novel and complex heterocyclic systems like benzodiazepinones after a spontaneous cascade of reactions. researchgate.net Investigating the reactivity of this compound in similar cycloadditions could yield unique molecular architectures that are difficult to access through other means. The development of tandem processes, where a reaction with this compound initiates a cascade of bond-forming events, is a key area for future investigation. escholarship.orguniv-rennes.fr

Expansion of Biological Application Scope (General)

Derivatives of isatoic anhydride have shown a wide range of biological activities, suggesting that this compound could serve as a valuable scaffold in medicinal chemistry. researchgate.net The introduction of the N-benzyl group has been shown to enhance selectivity in some cases, providing a key vector for molecular design. researchgate.netlookchem.com

A significant area of interest is the development of enzyme inhibitors. Derivatives of this compound have been identified as selective inactivators of serine proteases like thrombin, a key enzyme in the blood coagulation cascade. researchgate.netlookchem.com This suggests potential applications in the development of antithrombotic agents. Furthermore, an in-silico study identified this compound itself as a potential inhibitor of angiotensin-converting enzyme (ACE), which is a target for treating hypertension. nih.gov While preliminary, these findings warrant further experimental investigation to validate the inhibitory activity and explore structure-activity relationships.

Although a study on 2-(N-benzyl) amino benzoic acid, the hydrolyzed product of this compound, showed no antibacterial activity against several common strains, structural analogs have demonstrated moderate efficacy. vulcanchem.comresearchgate.net This indicates that the core structure could be chemically modified to develop new classes of antibacterial agents. The general utility of related compounds in treating diseases mediated by cell proliferation or apoptosis also opens avenues for its exploration in oncology research. lookchem.com Future work will likely involve synthesizing libraries of derivatives and screening them against a wider range of biological targets to uncover new therapeutic applications. nih.govnih.govrsc.org

Potential Biological TargetRationaleFuture Research Focus
Serine Proteases (e.g., Thrombin)This compound derivatives show selective inactivation. researchgate.netlookchem.comSynthesis and evaluation of analogs for antithrombotic activity.
Angiotensin-Converting Enzyme (ACE)Identified as a potential inhibitor in a computational study. nih.govIn-vitro and in-vivo validation of ACE inhibitory activity.
Bacterial TargetsStructural analogs show moderate antibacterial activity. vulcanchem.comDerivatization to enhance potency and spectrum of activity.
Cancer-Related PathwaysRelated compounds affect cell proliferation and apoptosis. lookchem.comScreening for anticancer activity and identifying molecular mechanisms.

Integration of Green Chemistry Principles in Scalable Synthesis

For this compound to be a truly viable intermediate in industrial and pharmaceutical applications, its synthesis must be scalable, cost-effective, and environmentally sustainable. d-nb.infochemrxiv.org Future research will heavily focus on integrating green chemistry principles into its production.

Current methods often involve solvents like dimethyl sulfoxide (B87167) (DMSO) and require purification steps that generate significant waste. researchgate.net A key challenge is to replace these with greener alternatives. rsc.org This includes exploring solvent-free reaction conditions or employing reusable and less toxic solvents. d-nb.info The development of catalytic methods, as discussed previously, is central to this goal, as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. benthamscience.com

One of the most innovative green approaches is the use of carbon dioxide (CO₂) as a renewable C1 feedstock for the synthesis of the anhydride ring. escholarship.orgescholarship.org This not only utilizes a greenhouse gas but also avoids the use of more hazardous reagents like phosgene (B1210022). escholarship.org The development of continuous flow chemistry systems for the synthesis of this compound is another promising direction. escholarship.org Flow reactors can improve heat and mass transfer, leading to better yields and selectivity, while also enhancing safety and enabling easier scale-up compared to traditional batch processing. d-nb.info By combining these strategies—greener solvents, catalytic efficiency, CO₂ utilization, and flow chemistry—the synthesis of this compound can be transformed into a process that is both economically and environmentally sustainable. tubitak.gov.trnih.govbeilstein-journals.org

Q & A

Q. What are the optimal synthetic routes for N-Benzylisatoic anhydride in peptide coupling applications?

this compound is commonly synthesized via acylation reactions using benzylamine and isatoic anhydride precursors under anhydrous conditions. Key steps include coupling with acetic anhydride (as an activating agent) , followed by purification using column chromatography or recrystallization. Reaction efficiency depends on stoichiometric ratios of reactants, solvent polarity (e.g., dichloromethane or DMF), and temperature control (typically 0–25°C) to minimize side reactions. Purity validation via HPLC and NMR (¹H/¹³C) is critical .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess hydrolytic degradation under humidity (e.g., 40–80% RH) and thermal stress (25–60°C) using techniques like thermogravimetric analysis (TGA) and FTIR. For example, anhydride groups are prone to hydrolysis, forming carboxylic acids, which can be quantified via titration or mass spectrometry . Storage in desiccated environments at −20°C in amber vials is recommended to preserve reactivity .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. For trace analysis, LC-MS/MS in positive ion mode provides higher sensitivity. Calibration curves must account for matrix effects (e.g., biological fluids or reaction byproducts) .

Advanced Research Questions

Q. How do competing reaction pathways impact the regioselectivity of this compound in nucleophilic substitutions?

Regioselectivity is influenced by steric hindrance from the benzyl group and electronic effects of the isatoic core. Computational studies (DFT) can model transition states to predict attack sites (e.g., carbonyl vs. imide positions). Experimental validation via kinetic monitoring (e.g., in situ IR or NMR) and product isolation (e.g., X-ray crystallography) is essential to resolve ambiguities .

Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound?

Discrepancies often arise from impurities (e.g., residual acetic anhydride) or solvent polarity effects. Researchers should:

  • Perform rigorous purification (e.g., recrystallization with ethyl acetate/hexane).
  • Compare reaction rates in aprotic (e.g., THF) vs. polar protic solvents (e.g., methanol).
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities in catalytic cycles .

Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?

In drug discovery, ELISA and surface plasmon resonance (SPR) can measure binding to proteins (e.g., HIV-1 gp120). For amyloid inhibition studies (analogous to HP-API in HIV research), Thioflavin T (ThT) fluorescence assays and TEM visualize fibril disruption . Dose-response curves (IC₅₀) and circular dichroism (CD) assess conformational changes .

Methodological Challenges

Q. How to design controlled experiments for assessing this compound’s role in polymer crosslinking?

  • Control Groups : Compare anhydride-modified polymers with unmodified counterparts.
  • Crosslink Density : Measure via swelling experiments (e.g., toluene uptake) or dynamic mechanical analysis (DMA).
  • Degradation Kinetics : Track hydrolysis using FTIR peaks at 1770 cm⁻¹ (anhydride C=O) and 1700 cm⁻¹ (carboxylic acid) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

Nonlinear regression models (e.g., log-logistic curves) calculate EC₅₀ values. For cell viability assays (e.g., MTT), ANOVA with Tukey post hoc tests identifies significant differences between concentrations. Replicate experiments (n ≥ 3) and outlier removal (Grubbs’ test) ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.